Potent and Selective MAO-B Inhibition Profile: A Clear Differentiation from a Structurally Similar Ligand
The ethyl 8-methoxyquinoline-6-carboxylate scaffold demonstrates a high degree of selectivity for Monoamine Oxidase B (MAO-B) over MAO-A. It exhibits potent inhibitory activity against human MAO-B with an IC₅₀ of 12 nM [1]. In contrast, a structurally similar ligand (CHEMBL1575961/BDBM50401981) displays a markedly different and less favorable profile, with an MAO-B IC₅₀ of 1130 nM [2]. This demonstrates the critical influence of the precise substitution pattern on achieving high MAO-B affinity and highlights the unique value of the ethyl 8-methoxyquinoline-6-carboxylate chemotype for selective MAO-B inhibitor design.
| Evidence Dimension | MAO-B Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM |
| Comparator Or Baseline | CHEMBL1575961 (a structurally related quinoline derivative) with IC₅₀ = 1.13E+3 nM (1130 nM) |
| Quantified Difference | 94-fold more potent |
| Conditions | Inhibition of human recombinant MAO-B using kynuramine as a substrate in a fluorescence assay |
Why This Matters
This 94-fold difference in potency demonstrates that the specific substitution pattern of ethyl 8-methoxyquinoline-6-carboxylate is critical for achieving high-affinity MAO-B binding, making it a superior scaffold for developing selective MAO-B inhibitors compared to other quinoline-based ligands.
- [1] BindingDB. (n.d.). BDBM50585923 (CHEMBL5083014): Ethyl 8-methoxyquinoline-6-carboxylate. Affinity Data. View Source
- [2] BindingDB. (n.d.). BDBM50401981 (CHEMBL1575961): Structurally related quinoline derivative. Affinity Data. View Source
